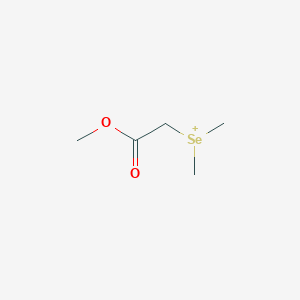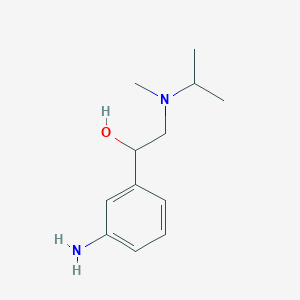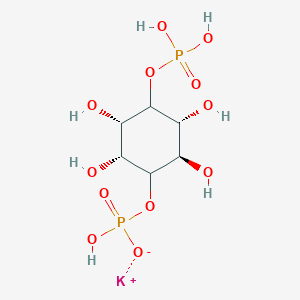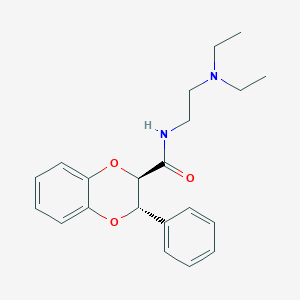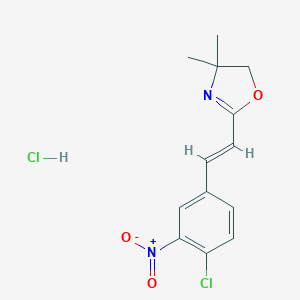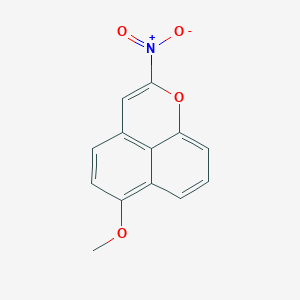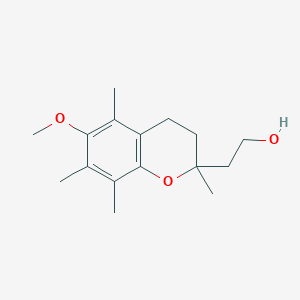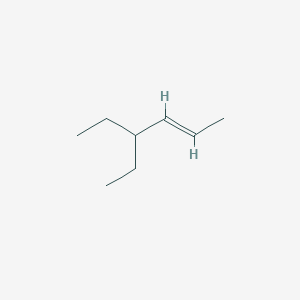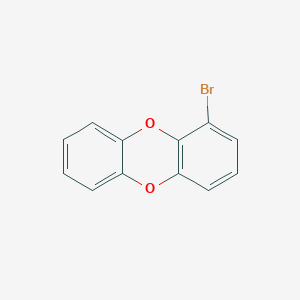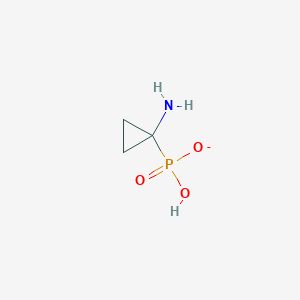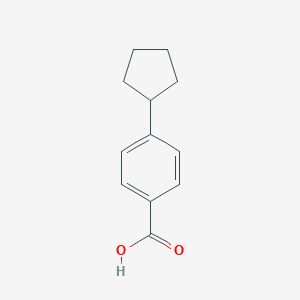
4-cyclopentylBenzoic acid
Descripción general
Descripción
4-cyclopentylBenzoic acid is a compound that likely combines the structural features of cyclopentyl groups and benzoic acid. While direct references to this compound are limited, the study of related chemical entities such as cyclopentadiene derivatives, benzoic acid analogues, and their synthesis methods can offer valuable insights into its chemical behavior, synthesis, and analysis.
Synthesis Analysis
Synthesis of structurally similar compounds involves multi-step reactions that can include cycloaddition, halolactonization, and arylation. For instance, alternative synthesis routes have been developed for cyclopentadiene derivatives through regioselective 1,3-dipolar cycloaddition, indicating a potential pathway for synthesizing cyclopentyl analogues (Conti, P., Pinto, A., Roda, G., Tamborini, L., Arosio, D., & Micheli, C. D., 2007). Furthermore, direct arylation schemes have been used for synthesizing low bandgap donor copolymers, which could be adapted for synthesizing 4-cyclopentylBenzoic acid analogues (Kowalski, S., Allard, S., & Scherf, U., 2012).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for their reactivity and properties. Studies on similar compounds, like 4-tritylbenzoic acid, have shown how molecular scaffolding can influence the formation of inclusion compounds with aromatic solvents, indicating that substituents on the benzoic acid core can significantly affect its structural landscape (Jetti, R. K., Xue, F., Mak, T., & Nangia, A., 2000).
Chemical Reactions and Properties
The chemical reactivity of 4-cyclopentylBenzoic acid derivatives could be influenced by the presence of the cyclopentyl group. For instance, acid-catalyzed multicomponent tandem double cyclization has been employed to synthesize polyfunctional heterocycles, demonstrating the complex reactivity patterns that could be expected from cyclopentyl and benzoic acid moieties (Cai, Q., Li, D., Zhou, R., Zhuang, S., Ma, J.-T., Wu, Y.-D., & Wu, A., 2016).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Research on co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid has revealed the impact of synthon polymorphism on stability and physical properties, suggesting that the cyclopentyl group in 4-cyclopentylBenzoic acid could similarly affect its physical characteristics (Mukherjee, A., & Desiraju, G., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity towards nucleophiles, and electrophiles, can be inferred from studies on related compounds. For example, the synthesis and characterization of cyclo-Pentazolate salts illustrate the complex interplay between structure and reactivity in cyclic and aromatic systems, providing insights into the potential chemical behavior of 4-cyclopentylBenzoic acid derivatives (Journal of the American Chemical Society, 2018).
Aplicaciones Científicas De Investigación
-
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Field : Organic Chemistry
- Application : Benzoic acid derivatives are used in the synthesis of hydrazones, quinazolines, and Schiff bases . These compounds have a broad spectrum of biological activities, making them attractive in medicinal chemistry .
- Method : The synthesis is achieved by combining suitable aldehydes with four hydrazides . Different approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results : The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
-
Production of Value-Added Bioproducts
- Field : Biotechnology
- Application : 4-Hydroxybenzoic acid (4-HBA), a derivative of benzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
- Method : A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- Results : This approach has led to the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclopentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URANGAMHASGWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556810 | |
| Record name | 4-Cyclopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentylBenzoic acid | |
CAS RN |
19936-22-2 | |
| Record name | 4-Cyclopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

